molecular formula C17H16N2O3 B6335636 Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate CAS No. 1353000-18-6

Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate

Cat. No.: B6335636
CAS No.: 1353000-18-6
M. Wt: 296.32 g/mol
InChI Key: LTMZAHYGAFBUQK-UHFFFAOYSA-N
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Description

Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate is a chemical compound with the molecular formula C 17 H 16 N 2 O 3 and a molecular weight of 296.32 g/mol . It is identified by the CAS Number 1353000-18-6 . This carbamate derivative is a solid research chemical of interest in medicinal chemistry and drug discovery. Carbamate functional groups are a significant scaffold in pharmaceutical research, known for their ability to interact with enzymes. For instance, carbamate compounds are extensively investigated as inhibitors for various biological targets, such as the fatty acid amide hydrolase (FAAH) enzyme and butyrylcholinesterase (BChE) . Some carbamate-based inhibitors are designed to covalently bind to serine residues in the active sites of their target enzymes, leading to potent and prolonged inhibition . The specific structure of this compound, which features a nitrile (cyano) group and a methoxyphenyl ring, suggests potential for diverse chemical modifications and interactions, making it a valuable intermediate or precursor in synthetic chemistry projects. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel bioactive molecules . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[cyano-(3-methoxyphenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-21-15-9-5-8-14(10-15)16(11-18)19-17(20)22-12-13-6-3-2-4-7-13/h2-10,16H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMZAHYGAFBUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C#N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Classification and Nomenclature Within Organic Chemistry

The structure of Benzyl (B1604629) N-[cyano(3-methoxyphenyl)methyl]carbamate is characterized by a central carbamate (B1207046) group, a benzyl protecting group, a cyano group, and a 3-methoxyphenyl (B12655295) moiety. This unique combination of functional groups places it within specific classes of organic compounds and dictates its chemical behavior and nomenclature.

From a structural standpoint, the core of the molecule is a carbamate, an organic functional group with the general structure R₂NC(O)OR'. Carbamates are esters of carbamic acid and are recognized for their chemical stability and diverse applications in pharmaceuticals and polymers. mdpi.com The nitrogen of the carbamate in this compound is substituted with a methyl group that is also attached to a cyano group and a 3-methoxyphenyl ring.

The nomenclature of this compound follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). The name "Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate" can be deconstructed as follows:

Benzyl...carbamate : This indicates a carbamate group where the oxygen atom is attached to a benzyl group (a phenylmethyl group). The benzyl group often serves as a protecting group for the carbamate nitrogen, known as the benzyloxycarbonyl (Cbz or Z) group. nih.gov

N-[cyano(3-methoxyphenyl)methyl] : This part of the name describes the substituent attached to the nitrogen atom of the carbamate. It consists of a methyl group substituted with both a cyano (-C≡N) group and a 3-methoxyphenyl group. The "3-methoxy" specifies that the methoxy (B1213986) group (-OCH₃) is located at the third carbon atom of the phenyl ring.

This compound can also be classified as an α-aminonitrile. α-Aminonitriles are organic compounds containing both an amino group and a nitrile group attached to the same carbon atom. mdpi.comresearchgate.net In this case, the nitrogen of the amino group is part of the carbamate functionality. These compounds are valuable intermediates in organic synthesis. rsc.org

Table 1: Key Structural Features of this compound

Feature Description
Core Functional Group Carbamate
Protecting Group Benzyl (forming a Cbz group)
Key Substituents Cyano group, 3-methoxyphenyl group

| Secondary Classification | α-Aminonitrile derivative |

Academic Research Context and Strategic Significance in Synthetic Chemistry

Retrosynthetic Strategies and Precursor Synthesis

Retrosynthetic analysis of this compound reveals two primary disconnection points corresponding to the major functional groups. The first logical disconnection is at the carbamate linkage (C–N bond), and the second is at the carbon-cyanide bond of the α-amino nitrile.

Figure 1: Retrosynthetic Analysis

This analysis suggests a convergent synthesis strategy. The core of the molecule, the α-amino nitrile framework, can be constructed first, followed by the installation of the benzyloxycarbonyl (Cbz or Z) protecting group to form the carbamate.

The key precursors identified are:

3-Methoxybenzaldehyde (B106831) : This commercially available aromatic aldehyde provides the substituted phenyl ring.

A Cyanide Source : Reagents such as hydrogen cyanide (HCN), trimethylsilyl (B98337) cyanide (TMSCN), or alkali metal cyanides (NaCN, KCN) can serve as the nucleophile. masterorganicchemistry.comorganic-chemistry.org

An Amine Source : Ammonia (B1221849) is the simplest source for the primary amine, leading directly to the required α-amino nitrile. scispace.com

A Benzyloxycarbonyl Group Source : Benzyl chloroformate is the classical reagent for this transformation, though other reagents can be used in more contemporary methods. wikipedia.org

The synthesis, therefore, logically proceeds via the construction of the α-amino nitrile intermediate, amino(3-methoxyphenyl)acetonitrile, through a Strecker-type reaction, followed by N-protection to form the final carbamate product.

Formation of the Carbamate Moiety

The carbamate functional group is a crucial structural motif in many biologically active compounds and serves as a key protecting group for amines in organic synthesis. nih.gov Its formation can be achieved through a variety of classical and contemporary methods.

Modern synthetic chemistry has moved towards safer and more environmentally benign methods, avoiding highly toxic reagents like phosgene (B1210022). oup.comgoogle.comresearchgate.net Carbon dioxide (CO2), as an abundant, non-toxic, and renewable C1 feedstock, has emerged as a highly attractive alternative. oup.comresearchgate.net

CO2-Mediated Processes: The reaction of an amine with CO2 and an alkyl halide, facilitated by a base, is a prominent phosgene-free route to carbamates. organic-chemistry.org The amine first reacts with CO2 to form a carbamate salt, which is then alkylated. nih.govnih.gov Strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like cesium carbonate are often employed to facilitate the reaction and suppress side reactions. google.comacs.org The use of a polymer-supported DBU allows for easier catalyst recovery and reuse. chemistryviews.org Some protocols have been developed that function efficiently at atmospheric pressure and room temperature. chemistryviews.org

Catalytic Approaches: Various metal-based catalytic systems have been developed to improve the efficiency and scope of carbamate synthesis.

Copper-Catalyzed Reactions: Copper catalysts can facilitate the cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates under mild conditions. organic-chemistry.org

Indium-Catalyzed Reactions: A three-component coupling of organoindium reagents with imines and chloroformates, catalyzed by indium, can generate N-protected amines in a single step. nih.gov

Platinum Group Metals: Catalytic systems involving platinum group metals have been used for the oxidative alkoxycarbonylation of amines to form carbamates. acs.org

Zinc-Based Catalysts: Graphene oxide-based zinc composites and other zinc complexes have been shown to be effective catalysts for CO2 fixation through carbamate synthesis under environmentally benign conditions. nih.gov

MethodKey ReagentsCatalyst/BaseTypical ConditionsAdvantages
Three-Component Coupling Amine, CO2, Alkyl HalideCesium Carbonate, TBAIAmbient temperature and pressureMild conditions, avoids phosgene, high yield. google.comorganic-chemistry.org
DBU-Mediated Synthesis Amine, CO2, Alkyl HalideDBUMild conditionsHomogeneous reaction, avoids metal catalysts. nih.govacs.org
Continuous Flow Amine, CO2, Alkyl HalideDBU70 °C, 3 bar CO2, 50 min residence timeRapid synthesis, precise gas introduction, safer process. nih.govacs.org
Titanium-Mediated Aromatic Amine, CO2, Titanium AlkoxideNone5 MPa CO2Facile, one-pot, phosgene-free synthesis of N-phenylcarbamates. oup.com

Historically, the synthesis of carbamates relied on highly reactive and often hazardous reagents.

Phosgene and Chloroformate Routes: The most traditional method for carbamate synthesis involves the reaction of an amine with phosgene (COCl2) or a phosgene derivative like triphosgene. nih.govnih.gov This reaction typically proceeds by first reacting an alcohol (e.g., benzyl alcohol) with phosgene to generate a chloroformate (e.g., benzyl chloroformate). acs.orgnih.gov This chloroformate is then reacted with an amine to yield the desired carbamate. wikipedia.orgwikipedia.org While highly effective, the extreme toxicity of phosgene has driven the search for alternatives. uantwerpen.be

Hofmann and Curtius Rearrangements: These rearrangement reactions provide an indirect route to carbamates by generating an isocyanate intermediate, which can be trapped by an alcohol. wikipedia.orgmasterorganicchemistry.com

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org When the reaction is performed in the presence of an alcohol, the isocyanate is intercepted to form a stable carbamate. wikipedia.org Modern modifications use reagents like N-bromoacetamide or hypervalent iodine compounds to achieve the transformation under milder conditions. benthamdirect.comresearchgate.net

Curtius Rearrangement: This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.org The acyl azide is typically prepared from a carboxylic acid derivative. nih.gov Similar to the Hofmann rearrangement, conducting the reaction in an alcoholic solvent traps the isocyanate to afford the carbamate. nih.govwikipedia.org One-pot procedures using reagents like diphenylphosphoryl azide (DPPA) allow for the direct conversion of carboxylic acids to carbamates without isolating the unstable acyl azide intermediate. orgsyn.org

MethodStarting MaterialKey IntermediateTrapping AgentKey Features
Chloroformate Route AmineChloroformate(Amine)Highly efficient but uses toxic phosgene-derived reagents. wikipedia.orgwikipedia.org
Hofmann Rearrangement Primary AmideIsocyanateAlcoholOne-carbon degradation; classic method uses bromine and base. wikipedia.orgacs.org
Curtius Rearrangement Acyl AzideIsocyanateAlcoholVersatile, tolerant of many functional groups, proceeds with stereochemical retention. wikipedia.orgnih.gov

Construction of the Cyano-Substituted (3-Methoxyphenyl)methyl Framework

The α-amino nitrile core of the target molecule is a versatile synthetic building block. Its construction is most commonly achieved via nucleophilic addition to an imine, a transformation central to the Strecker amino acid synthesis. masterorganicchemistry.com

The Strecker reaction is a three-component condensation of an aldehyde, an amine, and a cyanide source to produce an α-amino nitrile. scispace.com For the synthesis of this compound, this involves the reaction of 3-methoxybenzaldehyde, ammonia, and a cyanide source.

The reaction proceeds via the initial formation of an imine from the aldehyde and ammonia. mdpi.com This is followed by the nucleophilic addition of a cyanide ion to the imine carbon, yielding the α-amino nitrile. masterorganicchemistry.comresearchgate.netkhanacademy.org The reaction can be catalyzed by acids or bases. Various cyanide sources can be employed, including the highly toxic hydrogen cyanide (HCN) or safer, easier-to-handle alternatives like trimethylsilyl cyanide (TMSCN) or acetone (B3395972) cyanohydrin. organic-chemistry.orgmdpi.com Recent advancements have focused on developing catalytic and environmentally benign procedures, such as using β-cyclodextrin as a catalyst in water. organic-chemistry.org Non-toxic cyanide sources like hexacyanoferrate have also been explored. rsc.org

Catalyst/ConditionCyanide SourceAldehyde/Imine SubstrateKey Feature
Classical Strecker HCN, NH3AldehydeThe original protocol; effective but uses highly toxic reagents. masterorganicchemistry.com
β-Cyclodextrin TMSCNImineBiomimetic, efficient, and catalyst can be recycled; uses water as a solvent. organic-chemistry.org
Formic Acid KCNAldehydeActivates the carbonyl group via hydrogen bonding for imine formation. mdpi.com
Indium-catalyzed TMSCNAlkyne, AmineThree-component reaction to form quaternary α-aminonitriles. organic-chemistry.org
Photocatalytic (various)C(sp³)-H bondsDirect C-H cyanation under mild conditions with broad functional group tolerance. organic-chemistry.org

The critical carbon-carbon bond-forming step in the construction of the cyano-substituted (3-methoxyphenyl)methyl framework is the addition of the cyanide nucleophile to the imine electrophile, as described in the Strecker reaction (Section 2.3.1). This reaction establishes the quaternary carbon center (the methylene (B1212753) carbon of the final product name, which is more accurately a methine carbon) bearing the cyano group, the amino group, and the 3-methoxyphenyl group.

Strategies for Incorporating the 3-Methoxyphenyl Moiety

The introduction of the 3-methoxyphenyl group is a critical step in the synthesis of the target compound. The most direct and widely utilized strategy involves employing a commercially available starting material that already contains this moiety.

Aldehyde-Based Strategies: The most common and efficient method for incorporating the 3-methoxyphenyl group is through the use of 3-methoxybenzaldehyde as a primary building block. This aldehyde serves as the electrophilic component in multicomponent reactions that form the core structure of the target molecule. The Knoevenagel condensation, a reaction between an aldehyde and a compound with an active methylene group, is a classic example of how substituted benzaldehydes are used in synthesis. chemrxiv.orgchemrxiv.org For the target compound, 3-methoxybenzaldehyde is the ideal precursor for reactions like the Strecker synthesis. mdpi.comacs.orgnih.gov

In this context, the aldehyde's carbonyl carbon becomes the central methine carbon of the final α-aminonitrile product. This approach is highly favored due to the ready availability of 3-methoxybenzaldehyde and its predictable reactivity.

Alternative Strategies: While less direct for this specific target, other methods for creating a 3-methoxyphenyl group exist in organic synthesis, such as:

Nucleophilic Aromatic Substitution (SNAr): Modifying a precursor ring (e.g., 3-fluoronitrobenzene) with a methoxide (B1231860) source.

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Buchwald-Hartwig amination or Suzuki coupling could theoretically be used to construct the substituted benzene (B151609) ring from simpler precursors, though this would add unnecessary complexity for this particular target.

Diazonium Chemistry: The modification of an aniline (B41778) precursor via a diazonium salt can be used to introduce various functional groups, including a methoxy group, onto a phenyl ring. rsc.org

For the synthesis of this compound, the use of 3-methoxybenzaldehyde remains the most logical and efficient strategy.

Table 1: Key Reactants for Incorporating the 3-Methoxyphenyl Moiety
Reactant NameChemical FormulaRole in SynthesisRationale for Use
3-MethoxybenzaldehydeC₈H₈O₂Primary Building BlockDirectly provides the required 3-methoxyphenyl group attached to an electrophilic carbonyl carbon.
3-MethoxyphenylacetonitrileC₉H₉NOAlternative PrecursorCould be used in a route involving α-functionalization, but is a less direct approach than using the aldehyde.

Convergent and Divergent Synthetic Approaches to the Target Compound

The most prominent example of a convergent approach for this target is the Strecker reaction . mdpi.comnih.gov This is a one-pot, three-component reaction that combines an aldehyde, an amine (or ammonia), and a cyanide source to directly form an α-aminonitrile. acs.orgbohrium.com

In a potential synthesis for the target compound, the Strecker reaction could be adapted as follows:

Aldehyde: 3-Methoxybenzaldehyde

Amine Component: Benzyl carbamate (C₆H₅CH₂OC(O)NH₂) wikipedia.org

Cyanide Source: A safe and effective cyanide donor, such as Trimethylsilyl cyanide (TMSCN).

These three components would be combined in a single reaction vessel, often with a catalyst, to directly yield this compound. This multicomponent reaction (MCR) is highly convergent as it forms two new bonds (C-C and C-N) around the central carbon in a single operation, maximizing efficiency.

Divergent Synthetic Approach: A divergent synthesis begins with a common intermediate that is progressively modified to create a diverse range of related compounds. This strategy is exceptionally useful in medicinal chemistry for creating libraries of analogues for structure-activity relationship (SAR) studies.

A plausible divergent synthesis of the target compound and its analogues could proceed as follows:

Synthesis of a Core Intermediate: The initial step would be the synthesis of the core α-aminonitrile, (amino)(3-methoxyphenyl)acetonitrile , via a classical Strecker reaction using 3-methoxybenzaldehyde, ammonia, and hydrogen cyanide (or a salt like KCN). mdpi.com

Diversification: This common intermediate, possessing a primary amine, can then be reacted with a variety of activated carbonyl compounds to generate a library of N-acylated derivatives. To obtain the specific target compound, the intermediate would be reacted with benzyl chloroformate in the presence of a base.

This divergent route allows for the synthesis of not only the target compound but also a wide array of other carbamates, amides, and ureas by simply changing the acylating agent in the final step. For example, reacting the core intermediate with different chloroformates would yield various carbamate analogues.

Table 2: Comparison of Synthetic Approaches
FeatureConvergent Approach (e.g., MCR)Divergent Approach
Overall Strategy Combines multiple complex fragments late in the synthesis.Uses a common intermediate to create a library of related compounds.
Key Reaction Three-component Strecker-type reaction.Formation of a core intermediate followed by N-acylation.
Efficiency for Single Target High; fewer steps and higher overall yield.Lower; may involve more steps for a single target.
Suitability for Library Synthesis Less suitable; requires sourcing diverse starting materials for each component.Highly suitable; one intermediate generates many final products.
Example Reactants 3-Methoxybenzaldehyde, Benzyl carbamate, TMSCN.(amino)(3-methoxyphenyl)acetonitrile, Benzyl chloroformate.

Stereoselective Synthesis of Benzyl N Cyano 3 Methoxyphenyl Methyl Carbamate

Asymmetric Catalysis in α-Functionalized Carbamate (B1207046) Synthesis

The direct and enantioselective installation of functional groups at the α-position of a carbamate is a powerful strategy for the synthesis of chiral amines and their derivatives. Both organocatalysis and transition-metal catalysis have emerged as robust platforms to achieve high levels of stereocontrol in these transformations.

Organocatalytic Asymmetric Mannich Reactions with N-Carbamate Protected Imines

Organocatalysis has become an indispensable tool for the asymmetric synthesis of chiral amines. rsc.org The Mannich reaction, involving the addition of a nucleophile to an imine, is a classic method for forming carbon-carbon bonds and installing nitrogen-containing functionalities. When applied to N-carbamate protected imines, this reaction provides a direct route to α-functionalized carbamates.

A significant challenge in these reactions is the instability of many N-carbamate protected imines, particularly those derived from alkyl aldehydes. nih.govbrandeis.edu To circumvent this, stable α-amido sulfones have been developed as precursors that generate the reactive imines in situ. nih.govbrandeis.eduorganic-chemistry.org Chiral bifunctional organocatalysts, such as thioureas derived from cinchona alkaloids, have proven highly effective in catalyzing the asymmetric addition of nucleophiles to these in situ-generated imines. These catalysts act as hydrogen bond donors, activating the imine towards nucleophilic attack. rsc.org

For instance, the reaction between malonates and N-Boc protected imines, catalyzed by quinine (B1679958) or quinidine-derived thioureas, affords β-amino acids with high yields and enantioselectivities after a decarboxylation step. rsc.org While specific examples for the synthesis of Benzyl (B1604629) N-[cyano(3-methoxyphenyl)methyl]carbamate via this route are not explicitly detailed in the literature, the general applicability of this methodology suggests its potential. The Strecker reaction, which involves the addition of a cyanide source to an imine, is a direct method for synthesizing α-amino nitriles and represents a key related transformation. mdpi.comacs.org Organocatalytic variants of the Strecker reaction have been developed, providing enantiomerically enriched α-amino nitriles. mdpi.com

Table 1: Examples of Organocatalytic Asymmetric Mannich Reactions with N-Carbamate Protected Imines

NucleophileImine PrecursorCatalystYield (%)Enantiomeric Excess (ee %)Reference
Silyl ketene (B1206846) acetalsN-Boc iminesThiourea (B124793) catalystExcellentExcellent rsc.org
MalonatesN-Boc iminesThioureas from cinchona alkaloids55-9988-99 rsc.org
Propargylated malononitrilesN-Boc aldiminesBifunctional thiourea catalyst45-9358-88 rsc.org

Transition-Metal-Catalyzed Asymmetric Transformations (e.g., allylic substitutions)

Transition-metal catalysis offers a complementary and powerful approach for the enantioselective synthesis of chiral carbamates. A variety of transformations, including N-H bond insertion reactions and allylic substitutions, have been successfully developed. acs.orgacs.orgnih.gov

For example, the asymmetric insertion of carbenes into the N-H bonds of carbamates provides a direct route to α-amino esters. acs.org Cooperative catalysis involving a neutral copper salt and a chiral spiro phosphoric acid has been shown to be effective for the N-H insertion reactions of α-alkyl-α-diazoacetates with various carbamates, yielding carbamate-protected α-alkyl-α-amino esters in good to high yields and with high enantioselectivities. acs.org

Rhodium complexes paired with chiral cations derived from cinchona alkaloids have been utilized for the highly enantioselective aziridination of allylic carbamates. nih.gov The resulting aziridines are versatile intermediates that can be further transformed into a variety of functionalized chiral carbamates. nih.gov Nickel-catalyzed asymmetric cross-coupling reactions of unactivated alkyl electrophiles have also been developed, where carbamates can act as directing groups to achieve stereoconvergent carbon-carbon bond formation. mit.edu

Table 2: Examples of Transition-Metal-Catalyzed Asymmetric Synthesis of Chiral Carbamates

Reaction TypeMetal CatalystChiral Ligand/Co-catalystSubstratesYield (%)Enantiomeric Excess (ee %)Reference
N-H Bond InsertionTpCuChiral spiro phosphoric acidα-alkyl-α-diazoacetates and carbamates58-8890-96 acs.orgacs.org
Asymmetric AziridinationDimeric Rh(II,II) complexesCinchona alkaloid-derived chiral cationsAllylic carbamatesHighHigh nih.gov
Asymmetric Suzuki Cross-CouplingNickel complexChiral ligandRacemic secondary bromides and chloridesGoodGood mit.edu

Biocatalytic Strategies for Chiral Carbamates (e.g., enzymatic kinetic resolution, ketoreductase applications)

Biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of chiral compounds, including carbamates. unito.itnih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and enantioselectivity. researchgate.netnih.gov

Enzymatic kinetic resolution is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. wikipedia.org Lipases are commonly employed for the kinetic resolution of racemic alcohols and amines through acylation or hydrolysis. nih.gov For instance, the hydrolytic resolution of (R,S)-azolyl carbamates has been demonstrated using lipases, providing access to chiral azolyl carbamates and alcohols. epa.gov

Ketoreductases (KREDs) are another important class of enzymes used in asymmetric synthesis. researchgate.net They catalyze the stereoselective reduction of prochiral ketones to chiral secondary alcohols. researchgate.net While not directly producing carbamates, the resulting chiral alcohols can be further functionalized to introduce the carbamate moiety. KREDs have been successfully applied in the synthesis of various pharmaceutical intermediates. rsc.org

Table 3: Examples of Biocatalytic Strategies for Chiral Carbamate Synthesis and Related Precursors

Biocatalytic StrategyEnzymeSubstrateOutcomeReference
Double Enzymatic Kinetic ResolutionLipaseChiral organic carbonates and chiral alcohols/aminesFour optically pure compounds (>99% ee) nih.gov
Hydrolytic ResolutionLipase(R,S)-1-phenylethyl 4-bromopyrazole carbamateEnantiomeric ratio of 124 epa.gov
Asymmetric ReductionKetoreductase (KRED)Ethyl 2'-ketopantothenateEthyl (R)-pantothenate (precursor for D-Pantothenic acid) rsc.org

Diastereoselective Control in Compound Formation

Methodologies for Enantiomeric Excess and Chiral Purity Determination

The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis to quantify the success of a stereoselective reaction. polyu.edu.hkheraldopenaccess.us High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is one of the most common and reliable methods for separating and quantifying enantiomers. heraldopenaccess.usmdpi.com Chiral HPLC can be coupled with various detectors, including UV-Vis, mass spectrometry (MS), or circular dichroism (CD), to provide accurate measurements of the enantiomeric ratio. heraldopenaccess.us

Other techniques for determining enantiomeric excess include:

Gas Chromatography (GC): Similar to HPLC, GC with a chiral column can be used for the separation of volatile enantiomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR spectra of enantiomers can be differentiated, allowing for the determination of their ratio.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by chiral molecules. The intensity of the CD signal can be correlated with the enantiomeric excess. nih.govrsc.org

Mass Spectrometry (MS): Chiral recognition and the determination of enantiomeric excess can also be achieved by mass spectrometry, often by forming diastereomeric complexes with a chiral selector. polyu.edu.hk

Fluorescence-based assays have also been developed for the high-throughput determination of enantiomeric excess in various chiral compounds, including amines and amino alcohols. nih.gov

Mechanistic Investigations of Reactions Involving Benzyl N Cyano 3 Methoxyphenyl Methyl Carbamate and Its Analogs

Reaction Mechanism Elucidation during Synthetic Pathways and Transformations

The synthesis of Benzyl (B1604629) N-[cyano(3-methoxyphenyl)methyl]carbamate and its analogs primarily involves the formation of the α-aminonitrile core. A key synthetic route for this class of compounds is a variation of the Strecker synthesis. wikipedia.orgmasterorganicchemistry.com The classical Strecker synthesis is a three-component reaction involving an aldehyde, ammonia (B1221849), and cyanide. researchgate.net In the case of the target molecule, the reaction involves 3-methoxybenzaldehyde (B106831), a source of ammonia (or a primary amine), and a cyanide source, followed by N-protection with a benzyl chloroformate.

A plausible mechanistic pathway begins with the reaction of 3-methoxybenzaldehyde with an amine to form an imine intermediate. The formation of this imine is often the rate-determining step and can be catalyzed by acid. organic-chemistry.org The benzyl carbamate (B1207046) group can be introduced either by using N-(benzyl)amine in the initial reaction, followed by cyanomethylation, or by performing the Strecker reaction with ammonia and then introducing the benzyl carbamate protecting group in a subsequent step. The latter approach is often preferred to avoid potential side reactions.

The crucial step in the formation of the α-aminonitrile is the nucleophilic addition of a cyanide ion to the imine carbon. wikipedia.org Density Functional Theory (DFT) calculations on the Strecker reaction have shown that the stereochemistry of the resulting α-aminonitrile is determined at the step of nucleophilic addition to the carbonyl carbon or the iminium ion. beilstein-journals.org The presence of the N-Cbz (benzyloxycarbonyl) protecting group influences the reactivity of the nitrogen atom and the stability of the intermediates. The electron-withdrawing nature of the carbamoyl (B1232498) group in N-carbamoyl imines enhances their reactivity towards nucleophiles. rsc.org

Transformations of Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate often involve reactions of the cyano and carbamate groups. For instance, hydrolysis of the nitrile can lead to the corresponding α-amino acid, while deprotection of the carbamate can yield the free α-aminonitrile. The mechanism of Cbz group deprotection typically proceeds via hydrogenolysis, which involves the reduction with H₂ over a palladium catalyst, leading to the formation of toluene (B28343) and the unstable carbamic acid, which readily decarboxylates to the free amine. total-synthesis.com

Understanding Reactivity Profiles of Cyano and Carbamate Functional Groups

The reactivity of this compound is dictated by the interplay of its cyano and carbamate functional groups, as well as the influence of the 3-methoxyphenyl (B12655295) and benzyl moieties.

The cyano group is a versatile functional group that can act as a precursor to amines, carboxylic acids, and other functionalities. libretexts.org Its electron-withdrawing nature increases the acidity of the adjacent C-H proton, making it susceptible to deprotonation under basic conditions. The reactivity of the nitrile group is also influenced by its electronic environment; electron-withdrawing groups in proximity increase its electrophilicity. nih.gov In the context of the target molecule, the carbamate group's electronic influence on the nitrile is a key consideration.

The carbamate group in the molecule serves as a protecting group for the amine functionality. The N-Cbz group is known to be stable to a range of conditions but can be selectively removed. total-synthesis.com The electronic properties of the carbamate are influenced by the substituents on both the nitrogen and oxygen atoms. Electron-donating groups on the N-aryl ring of a carbamate can increase the rotational barrier of the C-N bond, indicating a greater degree of double bond character. nd.edu Conversely, electron-withdrawing groups can decrease this barrier. The reactivity of the carbamate carbonyl group towards nucleophilic attack is also a key feature. For example, hydrolysis of carbamates can occur under both acidic and basic conditions. researchgate.net

The juxtaposition of the cyano and carbamate groups at the benzylic carbon creates a unique electronic environment. The electron-withdrawing nature of both groups can influence the stability of potential intermediates, such as carbocations or carbanions, at the benzylic position. This can affect the rates and pathways of reactions involving this position.

Kinetic and Thermodynamic Aspects of Key Reaction Steps

The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic parameters.

Kinetics: The rate of formation of the α-aminonitrile precursor via the Strecker-type reaction is dependent on several factors, including the concentration of reactants, temperature, and the presence of catalysts. The rate of carbamate formation from an amine and a chloroformate is generally fast. rsc.org The kinetics of carbamate hydrolysis have been studied for various systems. The hydrolysis of benzimidazolylcarbamates, for instance, shows a pH-dependent rate profile, with different mechanisms operating in acidic and basic conditions. scielo.br For benzylic carbamates, the rate of fragmentation can be accelerated by electron-donating substituents on the benzyl ring, which stabilize the developing positive charge on the benzylic carbon in the transition state. rsc.org The 3-methoxy group on the phenyl ring of the target molecule, being an electron-donating group through resonance, would be expected to influence the kinetics of reactions involving the benzylic center.

Thermodynamics: The formation of carbamates is an exothermic process. The enthalpy of carbamate formation has been determined for various amines and is influenced by the amine's structure and basicity. repec.org The thermodynamics of cyanohydrin formation, a related reaction to the first step of the Strecker synthesis, are generally in favor of the product, especially for aldehydes. google.com The equilibrium of the Strecker reaction itself is also typically favorable for the formation of the α-aminonitrile. The stability of the carbamate group is a key thermodynamic consideration. While generally stable, the equilibrium can be shifted towards deprotection under specific conditions, such as hydrogenolysis for the Cbz group. total-synthesis.com

Below is a table summarizing representative thermodynamic data for carbamate formation reactions.

ReactionAmineΔH (kJ/mol)Reference
Carbamate formation from HCO₃⁻Monoethanolamine (MEA)-29.7 ± 0.1
Carbamate formation from HCO₃⁻Diethanolamine (DEA)-23.7 ± 0.9
Carbamate formation from HCO₃⁻Ammonia (NH₃)-27.6 ± 0.9

Computational Mechanistic Studies (e.g., transition state analysis, radical-polar crossover)

Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level, offering insights into transition state structures, reaction energy profiles, and the influence of substituents.

Transition State Analysis: DFT calculations have been employed to study the mechanism of the Strecker reaction. beilstein-journals.org These studies can identify the transition states for key steps, such as the nucleophilic attack of cyanide on the imine, and calculate the associated activation energies. For the synthesis of this compound, computational analysis could be used to model the transition state for the addition of cyanide to the N-Cbz protected imine of 3-methoxybenzaldehyde. This would allow for a detailed understanding of the factors controlling the stereoselectivity of the reaction. Computational studies on benzyl carbamates have also been used to determine vibrational frequencies and other molecular properties. scirp.org

Radical-Polar Crossover: The concept of radical-polar crossover (RPC) describes reactions where a radical intermediate is converted to an ionic intermediate, or vice versa, allowing for a sequence of reactions with different mechanistic manifolds. thieme-connect.de While the primary reactions of this compound are typically polar in nature, the possibility of radical-mediated transformations exists, particularly at the benzylic position. For instance, a radical could be generated at the benzylic carbon, which could then undergo a single-electron transfer (SET) to form a benzylic cation (polar species). This cation could then react with nucleophiles. The RPC concept is a valuable tool for designing novel synthetic transformations. nih.govchemistryviews.org The presence of the electron-rich 3-methoxyphenyl group could influence the stability of both radical and cationic intermediates at the benzylic position, making RPC pathways potentially accessible under specific reaction conditions.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) for Molecular Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. orientjchem.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. orientjchem.orgresearchgate.net Methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly employed to optimize molecular geometries and predict a wide range of chemical properties. scirp.orgresearchgate.net For Benzyl (B1604629) N-[cyano(3-methoxyphenyl)methyl]carbamate, DFT calculations would be instrumental in establishing its most stable three-dimensional structure and understanding its chemical behavior.

The structural flexibility of Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate, arising from rotatable bonds within the carbamate (B1207046) linkage and around the methoxyphenyl and benzyl groups, results in multiple possible conformations. Conformational analysis using DFT would involve systematically exploring the potential energy surface to identify various stable isomers (local minima) and the transition states that connect them.

Illustrative Data Table for Conformational Energetics This table illustrates how data from a DFT conformational analysis would be presented. The values are hypothetical.

ConformerDihedral Angle (°C-O-C-N)Relative Energy (kcal/mol)Population (%)
1 (Global Minimum) 178.50.0075.3
2 -5.21.2514.1
3 85.12.5010.6

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govnih.gov For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the methoxyphenyl and benzyl rings, while the LUMO would likely be distributed over the electron-withdrawing cyano and carbamate groups. mdpi.com Analysis of these orbitals helps predict the sites most susceptible to electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. orientjchem.org It maps regions of electrostatic potential, identifying areas that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). researchgate.net An MEP analysis of this compound would reveal the negative potential concentrated around the oxygen and nitrogen atoms of the carbamate group and the nitrogen of the cyano group, highlighting these as likely sites for electrophilic attack and hydrogen bonding. orientjchem.org Conversely, positive potential would be found around the hydrogen atoms.

Illustrative Data Table for Frontier Orbital Energies This table shows representative data that would be generated from a DFT calculation. The values are hypothetical.

ParameterValue (eV)
HOMO Energy -6.85
LUMO Energy -1.21
HOMO-LUMO Gap (ΔE) 5.64
Ionization Potential (I) 6.85
Electron Affinity (A) 1.21
Chemical Hardness (η) 2.82
Electronegativity (χ) 4.03

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It transforms the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs, making electron delocalization effects easier to quantify.

A key aspect of NBO analysis is the examination of hyperconjugative interactions, which are stabilizing effects resulting from the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. researchgate.net In this compound, significant interactions would be expected, such as the delocalization of lone pair electrons from the carbamate oxygen and nitrogen atoms into antibonding orbitals of adjacent C-C or C-O bonds. The strength of these interactions is quantified by the second-order perturbation energy (E(2)), with higher E(2) values indicating stronger electronic delocalization and greater molecular stability.

Advanced Quantum Chemical Calculations for Spectroscopic Property Prediction

Computational chemistry is invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results. Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) by determining the energies of electronic transitions from the ground state to various excited states.

Furthermore, DFT calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. orientjchem.orgscirp.org By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. Comparing this theoretical spectrum with experimental data allows for precise assignment of vibrational modes to specific functional groups, such as the C=O stretch of the carbamate, the C≡N stretch of the cyano group, and various C-H and C-C vibrations within the aromatic rings. scirp.orgresearchgate.net

Theoretical Prediction of Structure-Reactivity Relationships (e.g., rotational barriers in carbamates)

A key structural feature of carbamates is the partial double bond character of the C-N bond due to resonance, which restricts rotation and can lead to the existence of cis and trans isomers. DFT calculations are highly effective for quantifying the energy barrier associated with this rotation. chemrxiv.org By mapping the energy profile as the relevant dihedral angle is systematically rotated, the transition state for the rotation can be located, and the height of the energy barrier can be determined.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and chemical environment of nuclei within a molecule. For Benzyl (B1604629) N-[cyano(3-methoxyphenyl)methyl]carbamate, both 1D (¹H and ¹³C) and 2D NMR techniques would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments. The aromatic protons of the benzyl and 3-methoxyphenyl (B12655295) groups would likely appear in the downfield region, typically between δ 7.4 and 6.8 ppm. The benzylic protons of the carbamate (B1207046) group (-O-CH₂-Ph) are anticipated to resonate as a singlet around δ 5.1 ppm. The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet at approximately δ 3.8 ppm. The methine proton (-CH(CN)-) at the chiral center is expected to be a doublet, coupled to the adjacent N-H proton, and its chemical shift would be influenced by the neighboring electron-withdrawing groups. The N-H proton of the carbamate will likely appear as a doublet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carbamate group is expected to be observed in the range of δ 155-157 ppm. The nitrile carbon (-C≡N) would have a characteristic signal around δ 118-120 ppm. The aromatic carbons would generate a series of signals in the δ 110-140 ppm region. The benzylic carbon (-O-CH₂-Ph) and the methoxy carbon (-OCH₃) are expected at approximately δ 67 ppm and δ 55 ppm, respectively. The carbon of the chiral center (-CH(CN)-) would also have a distinct chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carbamate C=O-155-157
Nitrile C≡N-118-120
Aromatic C-H (Benzyl)7.3-7.4128-136
Aromatic C-H (Methoxyphenyl)6.8-7.3113-130
Aromatic C-O (Methoxyphenyl)-~160
Benzylic CH₂~5.1~67
Methine CHVariableVariable
Methoxy OCH₃~3.8~55
Carbamate NHVariable-

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show several characteristic absorption bands. A prominent absorption due to the N-H stretching of the carbamate group should appear in the region of 3400-3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbamate is anticipated to be a strong band around 1700-1720 cm⁻¹. The stretching vibration of the nitrile group (C≡N) is expected to be observed in the 2260-2240 cm⁻¹ region, although it may be of weak to medium intensity. The C-O stretching of the carbamate and the methoxy group would likely appear in the 1250-1000 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the corresponding bending vibrations would be seen below 900 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The nitrile (C≡N) stretching vibration, which can be weak in the IR spectrum, often gives a strong and sharp signal in the Raman spectrum in the 2260-2240 cm⁻¹ region. rsc.org The symmetric stretching of the aromatic rings would also be expected to produce strong Raman signals.

Table 2: Predicted FT-IR and Raman Vibrational Frequencies

Functional Group Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Shift (cm⁻¹)
N-H Stretch (Carbamate)3400-3300Weak
Aromatic C-H Stretch>3000Strong
Aliphatic C-H Stretch<3000Strong
C≡N Stretch (Nitrile)2260-2240Strong, Sharp rsc.org
C=O Stretch (Carbamate)1720-1700Medium
Aromatic C=C Stretch1600-1450Strong
N-H Bend (Carbamate)1620-1580-
C-O Stretch1250-1000Medium

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The calculated exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₇H₁₆N₂O₃) is 297.1239. HRMS analysis would be expected to confirm this exact mass with high precision.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for this molecule under techniques like Electrospray Ionization (ESI) could include the loss of the benzyl group, cleavage of the carbamate bond, and fragmentation of the methoxyphenyl moiety. Analysis of these fragment ions would help to piece together the molecular structure.

Table 3: Predicted HRMS Data

Ion Formula Calculated Exact Mass
[M+H]⁺C₁₇H₁₇N₂O₃⁺297.1239
[M+Na]⁺C₁₇H₁₆N₂O₃Na⁺319.1058

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzyl and methoxyphenyl chromophores. These aromatic systems typically exhibit π → π* transitions, which would likely result in absorption maxima in the ultraviolet region, generally below 300 nm. The presence of the methoxy group as an auxochrome on the phenyl ring may cause a slight red shift (bathochromic shift) of the absorption bands compared to an unsubstituted phenyl ring.

Circular Dichroism (CD) Spectroscopy: Since this compound possesses a stereocenter at the carbon atom bearing the cyano and the N-carbamate groups, it is a chiral molecule. Circular Dichroism (CD) spectroscopy is a key technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For a single enantiomer of this compound, the CD spectrum would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are specific to the absolute configuration (R or S) of the chiral center. Therefore, CD spectroscopy would be an invaluable tool for distinguishing between the enantiomers and for assigning their absolute configurations, often in conjunction with theoretical calculations. A racemic mixture of the compound would be CD silent.

Synthetic Applications and Transformations of Benzyl N Cyano 3 Methoxyphenyl Methyl Carbamate

Role as a Versatile Chiral Building Block in Organic Synthesis

While specific enantioselective syntheses of Benzyl (B1604629) N-[cyano(3-methoxyphenyl)methyl]carbamate are not extensively detailed in the available literature, the asymmetric synthesis of chiral α-aminonitriles is a well-established field. mdpi.com The primary method for achieving this is the asymmetric Strecker reaction, which involves the addition of a cyanide source to an imine in the presence of a chiral catalyst or with a chiral auxiliary. wikipedia.orgnih.gov By employing 3-methoxybenzaldehyde (B106831) as the aldehyde component, it is possible to generate the desired chiral center.

Once obtained in an enantiomerically pure form, this compound can serve as a valuable chiral building block. The nitrile and the protected amine functionalities offer orthogonal handles for further synthetic manipulations, allowing for the stepwise construction of complex molecular architectures with defined stereochemistry. The 3-methoxyphenyl (B12655295) group can also influence the reactivity and conformational preferences of the molecule, which can be exploited in stereoselective transformations.

Derivatization Strategies for Further Functionalization of the Core Scaffold

The core structure of Benzyl N-[cyano(3-methoxyphenyl)methyl]carbamate offers several avenues for derivatization:

Manipulation of the Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid, leading to the formation of an α-amino acid derivative. Alternatively, it can be reduced to a primary amine, yielding a 1,2-diamine. The nitrile can also participate in cycloaddition reactions or be converted to other functional groups such as tetrazoles.

Modification of the Carbamate (B1207046) Group: The Cbz protecting group can be removed under standard hydrogenolysis conditions. The resulting free amine can then be acylated, alkylated, or used in the formation of other nitrogen-containing functionalities, providing a route to a wide array of derivatives.

Reactions on the Aromatic Ring: The 3-methoxyphenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of additional substituents. The methoxy (B1213986) group itself can be cleaved to a phenol, which can then be further functionalized.

These derivatization strategies allow for the systematic modification of the core scaffold, enabling the synthesis of libraries of related compounds for structure-activity relationship studies in medicinal chemistry.

Stereospecific Transformations and Cascade Reactions

N-Cbz-protected α-aminonitriles are valuable precursors for stereospecific transformations. The chiral center, once established, can direct the stereochemical outcome of subsequent reactions. For instance, the reduction of the nitrile to an amine can be performed stereospecifically.

Utility in the Construction of Diverse and Complex Molecular Architectures

The versatility of this compound as a building block makes it a potentially useful starting material for the synthesis of a variety of complex molecules, including alkaloids and other biologically active nitrogen-containing compounds. nih.govrsc.org The combination of functionalities allows for its incorporation into larger molecular frameworks through various coupling and cyclization strategies.

For example, the α-amino acid moiety that can be derived from this compound is a fundamental unit in peptides and peptidomimetics. The diamine functionality, obtained through nitrile reduction, is a common feature in many natural products and pharmaceutical agents. The ability to introduce chirality at the α-position and further functionalize the molecule makes it a powerful tool for the construction of enantiomerically pure, complex target molecules.

While detailed synthetic applications of this specific compound are not widely reported, the principles of α-aminonitrile chemistry strongly support its potential as a valuable intermediate in the synthesis of diverse and complex molecular architectures.

Q & A

Q. How is this compound utilized in solid-phase peptide synthesis (SPPS) as a protecting group?

  • Methodological Answer : The benzyl carbamate (Cbz) group protects amines during SPPS. Deprotection is achieved via hydrogenolysis (H2/Pd-C) or mild acids (e.g., TFA in the presence of scavengers). Compatibility with Fmoc/t-Bu strategies should be validated to avoid premature deprotection .

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